molecular formula C10H9NO2 B094775 2-(1H-Indol-4-YL)acetic acid CAS No. 16176-74-2

2-(1H-Indol-4-YL)acetic acid

Cat. No. B094775
CAS RN: 16176-74-2
M. Wt: 175.18 g/mol
InChI Key: XYJNAOLVFGLFTJ-UHFFFAOYSA-N
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Description

2-(1H-Indol-4-YL)acetic acid, closely related to 1H-indole-3-acetic acid (IAA), is a compound that features an indole ring, a common structure found in many natural products and pharmaceuticals. The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and in the case of IAA, it is substituted with an acetic acid moiety. This structural motif is significant in medicinal chemistry due to its presence in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of compounds related to 2-(1H-Indol-4-YL)acetic acid, such as IAA derivatives, often involves the functionalization of the indole ring. For instance, the crystal structure of a related compound was obtained from the reaction of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid in acetic acid, suggesting that acetic acid plays a role in the synthesis of indole-acetic acid derivatives . Although the exact synthesis of 2-(1H-Indol-4-YL)acetic acid is not detailed in the provided papers, similar strategies may be employed.

Molecular Structure Analysis

The molecular structure of IAA and its derivatives is characterized by the planarity of the indole ring and the orientation of the acetic acid moiety. The crystal structure of a related compound shows that the indole ring is essentially planar, which is a common feature among indole derivatives . The orientation of substituents on the indole ring can significantly affect the molecule's properties and interactions.

Chemical Reactions Analysis

The reactivity of indole-acetic acid derivatives like IAA is influenced by the electronic distribution within the molecule. Intramolecular hydrogen bonding and the presence of electron-donating and electron-withdrawing groups can affect the molecule's reactivity. For example, the formation of intramolecular hydrogen bonds in IAA was characterized as blue-shifting hydrogen bonding interactions, which can impact the molecule's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of IAA and its derivatives are closely related to their molecular structure. Theoretical studies have shown that the conformational properties of IAA dimers contribute to the vibrational spectra, which can be used to infer physical properties such as melting points and solubility . The electronic structure, including the molecular electrostatic potential maps, provides insights into the reactivity and stability of the molecule . The crystal structure analysis of related compounds further supports the understanding of intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and crystallization behavior .

Scientific Research Applications

Application in Organic Chemistry and Drug Synthesis

  • Scientific Field: Organic Chemistry and Drug Synthesis .
  • Summary of the Application: Indole derivatives, including “2-(1H-Indol-4-YL)acetic acid”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
  • Methods of Application: The synthesis of indole derivatives involves various methods, including the Fisher indolization . In one example, hydrazine under reflux in acetic acid was used to produce a mixture of indole derivatives .
  • Results or Outcomes: The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .

Application in Plant Growth Regulation

  • Scientific Field: Plant Biology .
  • Summary of the Application: Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Methods of Application: It is applied as a plant growth hormone and is an inducer of plant cell elongation and division .
  • Results or Outcomes: The application of indole-3-acetic acid can cause uncontrolled growth in plants .

Antiviral Activity

  • Scientific Field: Virology .
  • Summary of the Application: Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
  • Methods of Application: These compounds were prepared and tested for their inhibitory activity against various viruses .
  • Results or Outcomes: Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-inflammatory Activity

  • Scientific Field: Pharmacology .
  • Summary of the Application: Indole derivatives have been found to possess anti-inflammatory properties .
  • Methods of Application: These compounds are synthesized and tested for their anti-inflammatory activity in various models .
  • Results or Outcomes: The specific outcomes can vary, but generally, these compounds have shown potential as anti-inflammatory agents .

Anticancer Activity

  • Scientific Field: Oncology .
  • Summary of the Application: Indole derivatives have been used in the treatment of cancer cells .
  • Methods of Application: These compounds are synthesized and tested for their anticancer activity in various cancer cell lines .
  • Results or Outcomes: The specific outcomes can vary, but generally, these compounds have shown potential as anticancer agents .

Antioxidant Activity

  • Scientific Field: Biochemistry .
  • Summary of the Application: Indole derivatives have been found to possess antioxidant properties .
  • Methods of Application: These compounds are synthesized and tested for their antioxidant activity in various models .
  • Results or Outcomes: The specific outcomes can vary, but generally, these compounds have shown potential as antioxidants .

Anti-HIV Activity

  • Scientific Field: Virology .
  • Summary of the Application: Indole derivatives have shown potential as anti-HIV agents .
  • Methods of Application: These compounds are synthesized and tested for their inhibitory activity against the HIV virus .
  • Results or Outcomes: The specific outcomes can vary, but generally, these compounds have shown potential as anti-HIV agents .

Antimicrobial Activity

  • Scientific Field: Microbiology .
  • Summary of the Application: Indole derivatives have been found to possess antimicrobial properties .
  • Methods of Application: These compounds are synthesized and tested for their antimicrobial activity in various models .
  • Results or Outcomes: The specific outcomes can vary, but generally, these compounds have shown potential as antimicrobial agents .

Antitubercular Activity

  • Scientific Field: Pharmacology .
  • Summary of the Application: Indole derivatives have been used in the treatment of tuberculosis .
  • Methods of Application: These compounds are synthesized and tested for their antitubercular activity in various models .
  • Results or Outcomes: The specific outcomes can vary, but generally, these compounds have shown potential as antitubercular agents .

Antidiabetic Activity

  • Scientific Field: Endocrinology .
  • Summary of the Application: Indole derivatives have been found to possess antidiabetic properties .
  • Methods of Application: These compounds are synthesized and tested for their antidiabetic activity in various models .
  • Results or Outcomes: The specific outcomes can vary, but generally, these compounds have shown potential as antidiabetic agents .

Antimalarial Activity

  • Scientific Field: Parasitology .
  • Summary of the Application: Indole derivatives have been used in the treatment of malaria .
  • Methods of Application: These compounds are synthesized and tested for their antimalarial activity in various models .
  • Results or Outcomes: The specific outcomes can vary, but generally, these compounds have shown potential as antimalarial agents .

Anticholinesterase Activities

  • Scientific Field: Neurology .
  • Summary of the Application: Indole derivatives have been found to possess anticholinesterase properties .
  • Methods of Application: These compounds are synthesized and tested for their anticholinesterase activity in various models .
  • Results or Outcomes: The specific outcomes can vary, but generally, these compounds have shown potential as anticholinesterase agents .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+

properties

IUPAC Name

2-(1H-indol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJNAOLVFGLFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502328
Record name (1H-Indol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-4-YL)acetic acid

CAS RN

16176-74-2
Record name (1H-Indol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Iwahashi, A Naganawa, A Kinoshita… - Bioorganic & medicinal …, 2011 - Elsevier
To identify an orally available drug candidate, a series of 3-benzoylaminophenylacetic acids were synthesized and evaluated as prostaglandin D 2 (PGD 2 ) receptor antagonists. Some …
Number of citations: 9 www.sciencedirect.com

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